3-Chlorophenyl diethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl) N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXHGKOGQAIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenyl diethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Chlorophenyl diethylcarbamate is a carbamate ester with the CAS Number 159390-33-7 and the molecular formula C₁₁H₁₄ClNO₂.[1] Carbamates are a class of organic compounds that have found diverse applications, from pesticides to pharmaceuticals, primarily due to their ability to act as cholinesterase inhibitors.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. Understanding these properties is critical for researchers in drug development and related scientific fields for formulation, toxicological assessment, and predicting the compound's behavior in biological systems.
Chemical Identity and Structure
-
IUPAC Name: 3-chlorophenyl N,N-diethylcarbamate
-
CAS Number: 159390-33-7[1]
-
Molecular Formula: C₁₁H₁₄ClNO₂[1]
-
Molecular Weight: 227.69 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties: A Tabulated Summary and Experimental Protocols
While some physicochemical data for this compound is available, much of it is predicted. For rigorous scientific applications, experimental determination is paramount. This section presents both the available data and detailed protocols for its empirical validation.
| Property | Reported/Predicted Value | Experimental Protocol |
| Physical State | Yellow to pale yellow to colorless oil[3] | Visual inspection at standard ambient temperature and pressure (SATP). |
| Melting Point | Not Applicable (Liquid at ambient temperature)[3] | Not applicable for liquids. |
| Boiling Point | 305.2 ± 34.0 °C (Predicted)[1][3] | Capillary method (Siwoloboff's method) or distillation. |
| Density | 1.162 ± 0.06 g/cm³ (Predicted)[1][3] | Pycnometer or oscillating U-tube density meter. |
| Solubility | Not Available | Shake-flask method with various solvents. |
| pKa | Not Available | Potentiometric titration or UV-Vis spectrophotometry. |
Experimental Protocols
The capillary method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[4][5][6]
-
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.
-
Procedure:
-
Place a few drops of this compound into a small test tube or a fusion tube.
-
Take a capillary tube and seal one end using a Bunsen burner.
-
Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is level with the thermometer bulb.
-
Heat the bath gently and observe the capillary.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. This is the boiling point.
-
For accuracy, allow the apparatus to cool and record the temperature at which the liquid is drawn back into the capillary tube. The two temperatures should be very close.
-
The shake-flask method is a standard procedure for determining the solubility of a substance in various solvents.[7][8][9]
-
Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
-
Procedure for an Oily Liquid:
-
Prepare a series of vials containing a fixed volume (e.g., 5 mL) of different solvents (e.g., water, ethanol, chloroform, acetone, hexane).
-
Add a small, known amount of this compound to each vial.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the vials to stand and the phases to separate. For an oily liquid, a distinct layer or droplets may be visible if it is insoluble.
-
Carefully withdraw an aliquot from the solvent phase, ensuring no undissolved oil is taken. Centrifugation can aid in phase separation.
-
Quantify the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL).
-
A common method for the synthesis of aryl carbamates is the reaction of a phenol with a carbamoyl chloride in the presence of a base.
-
Reaction Scheme:
-
Illustrative Workflow:
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11][12]
-
¹H NMR:
-
Aromatic Protons: The four protons on the chlorophenyl ring are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The electron-withdrawing effect of the chlorine atom and the carbamate group will influence their chemical shifts.
-
Ethyl Protons (-CH₂CH₃): A quartet corresponding to the four methylene protons (N-CH₂) is expected around δ 3.3-3.5 ppm, coupled to the methyl protons. A triplet corresponding to the six methyl protons (-CH₃) is expected around δ 1.1-1.3 ppm, coupled to the methylene protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of δ 150-155 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic ring, with the carbon attached to the oxygen appearing downfield (around δ 150 ppm) and the carbon attached to the chlorine also showing a distinct chemical shift.
-
Ethyl Carbons: A signal for the methylene carbons (N-CH₂) around δ 40-45 ppm and a signal for the methyl carbons (-CH₃) around δ 13-15 ppm.
-
Infrared (IR) Spectroscopy[13][14][15][16]
-
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of the carbamate carbonyl group.
-
C-O Stretch: A strong band for the aryl C-O stretch is expected around 1200-1250 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)[17][18][19]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227 and an M+2 peak at m/z = 229 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for carbamates include cleavage of the C-O bond and the C-N bond. Expected fragments would include ions corresponding to the 3-chlorophenoxy radical (m/z = 128), the diethylaminocarbonyl cation (m/z = 100), and further fragmentation of the aromatic ring.
Biological Activity and Applications
Mechanism of Action: Cholinesterase Inhibition
Like other carbamates, this compound is known to be a cholinesterase inhibitor.[1] This class of compounds reversibly carbamylates the serine hydroxyl group in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), preventing the breakdown of the neurotransmitter acetylcholine.[2][10] The accumulation of acetylcholine leads to overstimulation of cholinergic receptors, which is the basis for both their insecticidal activity and their potential toxicity.[2][10]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1][3][21][22][23]
-
Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of substrate hydrolysis) reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to enzyme activity and is inhibited in the presence of an inhibitor.
-
Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Safety, Handling, and Disposal
As a carbamate pesticide, this compound should be handled with caution.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Spills: In case of a spill, absorb the liquid with an inert material such as vermiculite or sand.[11] Collect the material in a sealed container for proper disposal. Do not allow the material to enter drains or waterways.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13][14] This may involve incineration in a licensed facility.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some key experimental data is lacking in the public domain, this document outlines the necessary, scientifically robust protocols for their determination. For researchers and professionals in drug development, a thorough understanding and empirical validation of these properties are essential first steps in the evaluation of this and other novel carbamate compounds for potential therapeutic applications. The provided methodologies offer a clear path forward for such investigations.
References
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- Hoffman Fine Chemicals. CAS 159390-33-7 | 3-Chlorophenyl N,N-diethylcarbamate | MFCD01975511. (No date). [URL: https://hoffmann-chemicals.com/product/cas-159390-33-7]
- BYJU'S. Tests of Oils and Fats. (No date). [URL: https://byjus.
- ACS Omega. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (No date). [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05898]
- Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1967). [URL: https://academic.oup.com/jaoac/article-abstract/50/2/444/5700440]
- CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (No date). [URL: https://cameochemicals.noaa.gov/chemical/20857]
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- Agilent. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). [URL: https://www.agilent.com/sds/PPM-530-1_20240823_USA_English.pdf]
- Frontiers in Nutrition. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). [URL: https://www.frontiersin.org/articles/10.3389/fnut.2022.1008696/full]
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- Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (No date). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/081/mak324bul.pdf]
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- Academia.edu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). [URL: https://www.academia.
- Course Hero. Solubility test for Organic Compounds. (2024). [URL: https://www.coursehero.com/file/216503930/Solubility-test-for-Organic-Compoundspdf/]
- DigitalCommons@USU. Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate , Compounds. (No date). [URL: https://digitalcommons.usu.edu/cgi/viewcontent.cgi?article=1007&context=wdc_usda]
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- Filo. Experiment: Determining the Boiling Points of Organic Compounds Aim: To ... (2025). [URL: https://www.filo.com/qa/experiment-determining-the-boiling-points-of-organic-compoundsbr-aim-to-determine-the-boiling-poin_548261_]
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Molecular structure and weight of 3-Chlorophenyl diethylcarbamate
Physicochemical Profiling, Synthetic Utility, and Biological Mechanism
Part 1: Executive Summary & Molecular Identity
3-Chlorophenyl diethylcarbamate is a structural probe and bioactive intermediate primarily utilized in the research of cholinesterase inhibition and pesticide toxicology. Unlike its
Molecular Identity Data
The following parameters define the chemical entity for procurement and analytical verification.
| Parameter | Specification |
| IUPAC Name | 3-Chlorophenyl |
| CAS Registry Number | 159390-33-7 |
| Molecular Formula | |
| Molecular Weight | 227.69 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid |
| Predicted Boiling Point | |
| Predicted Density | |
| Lipophilicity (LogP) | ~3.6 (Predicted) |
Structural Visualization
The molecule consists of a lipophilic 3-chlorophenol leaving group esterified to a diethylcarbamoyl moiety.
Part 2: Physicochemical Analysis
Electronic Effects
The 3-chloro substituent plays a critical role in the compound's reactivity. Chlorine is an electron-withdrawing group (EWG) via induction (
-
Consequence: This increases the acidity of the corresponding phenol (3-chlorophenol
vs. Phenol ). -
Reactivity: The leaving group ability of the phenolate is enhanced, making the carbamate more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of acetylcholinesterase (AChE).
Solubility & Stability
The
-
Solubility: Highly soluble in organic solvents (Dichloromethane, DMSO, Ethanol); sparingly soluble in water.
-
Hydrolysis: The compound is relatively stable at neutral pH but undergoes hydrolysis in highly alkaline conditions to yield 3-chlorophenol, diethylamine, and
.
Part 3: Synthesis & Characterization
Core Synthetic Pathway
The most robust synthesis involves the nucleophilic acyl substitution of 3-chlorophenol with diethylcarbamoyl chloride in the presence of a non-nucleophilic base.
Reaction Scheme
Detailed Experimental Protocol
Note: This protocol is derived from standard aryl carbamate synthesis methodologies.
Reagents:
-
3-Chlorophenol (1.0 eq)
-
Diethylcarbamoyl chloride (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) or Triethylamine (1.5 eq) -
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Preparation: Dissolve 3-chlorophenol (10 mmol) in anhydrous acetonitrile (20 mL).
-
Activation: Add
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ. -
Addition: Dropwise add diethylcarbamoyl chloride (11 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2). -
Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. If necessary, purify via silica gel column chromatography.
Part 4: Mechanism of Action (Biological Relevance)
This compound acts as a pseudo-substrate inhibitor of Acetylcholinesterase (AChE).
The Carbamylation Cycle
Unlike competitive inhibitors that merely bind to the active site, this compound forms a covalent bond with the enzyme.
-
Association: The compound enters the AChE active site. The lipophilic 3-chlorophenyl group interacts with the aromatic gorge.
-
Acylation: The Serine-203 hydroxyl group (in the catalytic triad) attacks the carbamate carbonyl.
-
Leaving Group Release: The C-O bond breaks, releasing 3-chlorophenol.
-
Inhibition: The enzyme is now "carbamylated" (Diethylcarbamoyl-AChE). This species is stable and hydrolyzes very slowly compared to the natural Acetyl-AChE intermediate.
-
Regeneration: Water eventually hydrolyzes the carbamate, restoring enzyme activity (hours to days).
Part 5: References
-
Sigma-Aldrich (Merck). this compound Product Detail. Retrieved from (Note: Verify specific catalog entry via CAS 159390-33-7).
-
PubChem. Compound Summary: (3-chlorophenyl) N-ethylcarbamate (Analog Reference).[4] National Library of Medicine. Retrieved from .
-
Bar-On, P., et al. (2002). Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry. (General mechanism reference).
-
Hoffman Chemicals. 3-Chlorophenyl N,N-diethylcarbamate Specifications. Retrieved from .
-
MySkinRecipes. this compound Chemical Specifications. Retrieved from .
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Navigating the Void: A Technical Guide to the Hazard Assessment of 3-Chlorophenyl diethylcarbamate in the Absence of a Dedicated Safety Data Sheet
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of the Unknown
This guide is therefore not a conventional SDS summary. Instead, it is a technical whitepaper designed to equip the experienced researcher with a robust, scientifically-grounded methodology for assessing and managing the risks associated with 3-Chlorophenyl diethylcarbamate. We will employ the toxicological principle of "read-across"—using data from a structurally analogous, well-characterized compound to infer potential hazards. This approach, while not a substitute for compound-specific data, provides a vital framework for ensuring laboratory safety and experimental integrity.
Our chosen analog is Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate, CAS No. 101-21-3) . This compound shares the critical 3-chlorophenylcarbamate core, making it a suitable surrogate for a preliminary hazard assessment. This document will first detail the known hazards of Chlorpropham and then extrapolate these findings to establish a conservative and self-validating safety protocol for the handling of this compound.
Part 1: The Principle of Read-Across and Analog Selection
The core of our approach rests on the principle of read-across, a cornerstone of modern chemical risk assessment. This methodology allows for the prediction of the properties of one substance by using data from another, structurally similar substance. The validity of this approach is contingent on the hypothesis that the shared molecular scaffold (the 3-chlorophenylcarbamate group) is the primary determinant of the compound's toxicological profile.
The structural similarity between this compound and our selected analog, Chlorpropham, is illustrated below. The primary difference lies in the alkyl substitution on the carbamate nitrogen (diethyl vs. isopropyl), a variation that is expected to have a modest impact on the overall toxicological properties compared to the influence of the chlorinated aromatic ring and the carbamate functional group.
Caption: Structural comparison of the target compound and its analog.
Part 2: Hazard Profile of the Analog Compound: Chlorpropham
Chlorpropham is a carbamate herbicide and plant growth regulator. Its toxicological profile has been more extensively studied, providing a basis for our assessment. It is important to note that classifications can vary between regulatory bodies and suppliers; therefore, a conservative approach summarizing the potential hazards is warranted.
GHS Classification and Hazard Statements
The following table summarizes the GHS classification for Chlorpropham, synthesized from various safety data sheets.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][3] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] |
| Eye Irritation | Category 2B | Causes eye irritation.[4] |
GHS Pictograms:
Based on the classification, the following pictograms are associated with Chlorpropham:
Health Hazard Exclamation Mark EnvironmentToxicological Summary
-
Acute Toxicity: Chlorpropham exhibits moderate acute toxicity if swallowed. [2]The oral LD50 in rats is reported to be 1200 mg/kg. [2]It is generally considered to have low acute dermal and inhalation toxicity. [5][6]* Irritation: It is classified as an eye irritant and may cause skin irritation upon prolonged contact. [4][7]* Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Chlorpropham in Group 3 ("not classifiable as to its carcinogenicity to humans"). [4]However, under GHS, it is often listed as a Category 2 suspected carcinogen. [1][2][3]This discrepancy underscores the need for a cautious approach.
-
Chronic Toxicity: The primary targets for repeated exposure are the hematopoietic system (blood), spleen, liver, and bone marrow. [4][6]Effects such as a decrease in red blood cell counts and increased methemoglobin formation have been observed in animal studies. [5][6]* Metabolism: A key metabolite of Chlorpropham is 3-chloroaniline, which is of toxicological interest.
Part 3: Extrapolated Hazard Assessment for this compound
Based on the hazard profile of Chlorpropham, we can infer the following potential hazards for this compound, always erring on the side of caution.
-
Acute Toxicity: It should be treated as harmful if swallowed .
-
Chronic Health Hazards: Due to the shared 3-chlorophenylcarbamate structure, it should be handled as a suspected carcinogen and a substance that may cause damage to organs through prolonged or repeated exposure .
-
Irritation: Assume it is an eye and potential skin irritant .
-
Environmental Hazards: It should be considered toxic to aquatic life with long-lasting effects .
Part 4: Self-Validating Experimental Protocol for Safe Handling
The following protocols are designed to create a self-validating system of safety, assuming the highest potential for hazard based on our analog assessment.
Personal Protective Equipment (PPE)
A stringent PPE regimen is mandatory.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the lack of specific permeation data, double-gloving is recommended. Gloves must be inspected before use and changed frequently.
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is required.
Engineering Controls and Handling Procedures
-
Ventilation: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed in a chemical fume hood.
-
Spill Control: A spill kit appropriate for solid and liquid chemical spills should be readily available. Spills should be cleaned up immediately by trained personnel wearing appropriate PPE.
-
Waste Disposal: All waste materials contaminated with this compound must be collected in a designated, sealed hazardous waste container and disposed of through an approved waste management program. Do not discharge to the environment. [3]* Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. [8]* If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. [8]* If in Eyes: Hold eye open and rinse slowly and gently with water for at least 15 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. [1]* If Inhaled: Move person to fresh air. If the person is not breathing, call for emergency medical assistance and give artificial respiration if trained to do so.
Part 5: Workflow for Analog-Based Hazard Assessment
The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited safety data.
Caption: Workflow for Hazard Assessment via Structural Analogy.
Conclusion: A Commitment to Proactive Safety
The absence of a dedicated Safety Data Sheet for this compound necessitates a proactive and conservative approach to its handling. By leveraging the principle of read-across with the structurally similar compound Chlorpropham, we have established a framework for managing the potential risks. Researchers and drug development professionals must treat this compound with the caution afforded to a substance that is potentially harmful if swallowed, a suspected carcinogen, a target organ toxicant on repeated exposure, and an environmental hazard. The protocols outlined in this guide are designed to provide a robust system of safety. However, it remains the ultimate responsibility of the principal investigator and the individual researcher to ensure these measures are implemented rigorously and to consult with their institution's Environmental Health and Safety (EHS) department for site-specific guidance.
References
- ChemicalBook.
- Wikipedia. Chlorpropham. Accessed February 15, 2026.
- Food and Agriculture Organization of the United Nations. Pesticide residues in food – 2005. (2005).
- The EXtension TOXicology NETwork (EXTOXNET). Chlorpropham. (1996).
- INCHEM. CHLORPROPHAM (addendum). (2005).
- 1,4GROUP Canada. SAFETY DATA SHEET - PIN NIP® 98% CIPC. (2016-09-01).
- CPAchem.
- TCI Chemicals.
- AERU, University of Hertfordshire. Chlorpropham (Ref: ENT 18060). (2026-02-10).
- Rafiq Agrico.
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An In-depth Technical Guide to the Thermodynamic Stability of Chlorophenyl Carbamate Derivatives
Introduction: The Critical Role of Stability in Chlorophenyl Carbamate Applications
Chlorophenyl carbamates are a significant class of organic compounds with wide-ranging applications, most notably as pesticides and herbicides in agriculture, and as intermediates in the pharmaceutical and polymer industries.[1] Their efficacy and safety are intrinsically linked to their chemical and physical stability under various environmental and storage conditions. Thermodynamic stability, in particular, governs the shelf-life, potential for degradation into active or toxic byproducts, and overall reliability of these compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors influencing the thermodynamic stability of chlorophenyl carbamate derivatives is paramount for the design of new molecules with enhanced performance and safety profiles.
This technical guide provides a detailed exploration of the thermodynamic stability of chlorophenyl carbamate derivatives. It is designed to move beyond a simple recitation of facts, offering instead a field-proven perspective on both the experimental and computational methodologies used to assess stability. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
I. Foundational Principles of Carbamate Stability
The carbamate functional group (-NHCOO-) is an amide-ester hybrid, and its stability is largely influenced by the resonance between the nitrogen lone pair and the carbonyl group.[2] This resonance imparts a degree of double-bond character to the C-N bond, contributing to the overall stability of the molecule. However, this stability is not absolute and can be significantly influenced by the nature of the substituents on both the nitrogen and the oxygen atoms.
In chlorophenyl carbamates, the presence of a chlorine atom on the phenyl ring introduces electronic and steric effects that can modulate the stability of the carbamate linkage. The position of the chlorine atom (ortho, meta, or para) can have a profound impact on the electron density distribution within the aromatic ring and, consequently, on the reactivity and degradation pathways of the molecule.[3][4]
II. Experimental Assessment of Thermodynamic Stability
A robust evaluation of thermodynamic stability relies on a suite of analytical techniques that can probe the energetic landscape of a compound as it is subjected to thermal stress. The choice of technique is dictated by the specific information required, whether it be the onset of decomposition, the energy associated with phase transitions, or the heat of formation.
A. Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions
Differential Scanning Calorimetry (DSC) is a cornerstone technique for assessing the thermal stability of organic compounds.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points, glass transitions, and the enthalpy of phase changes.[6]
DSC is particularly valuable for screening the thermal stability of a series of related compounds, such as chlorophenyl carbamate derivatives with varying substitution patterns. A sharp, high-temperature melting point is often indicative of a more stable crystal lattice and, by extension, greater thermodynamic stability. Conversely, a broad melting range or the presence of exothermic decomposition peaks at lower temperatures can signal instability.[7]
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified reference materials such as indium (melting point ~156.6 °C) and zinc (melting point ~419.5 °C).[5] This ensures the accuracy and reliability of the obtained data.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the chlorophenyl carbamate sample into an aluminum DSC pan.[8]
-
Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer.
-
Hermetically seal the pan to prevent the loss of volatile decomposition products during the analysis. For studies where volatilization is of interest, a pinhole lid can be used.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[9]
-
Set the temperature program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate, typically 10 °C/min.[9]
-
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting event.
-
Enthalpy of Fusion (ΔHm): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Decomposition Temperature (Td): The onset temperature of any exothermic or endothermic peaks associated with decomposition.
-
-
The following diagram illustrates the typical workflow for DSC analysis:
Caption: A generalized workflow for the thermal analysis of a chemical compound using DSC.
B. Thermogravimetric Analysis (TGA): Quantifying Mass Loss
Thermogravimetric Analysis (TGA) complements DSC by providing quantitative information about the change in mass of a sample as a function of temperature.[10] This is crucial for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the amount of residual mass.
TGA is indispensable for understanding the degradation pathways of chlorophenyl carbamates. By monitoring mass loss in a controlled atmosphere, one can discern whether the initial degradation step involves the loss of a small molecule, such as an alcohol or amine, or a more catastrophic fragmentation of the entire molecule. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (TGA-MS), the identity of the decomposition products can be determined, providing invaluable mechanistic insights.[11]
-
Instrument Calibration:
-
Calibrate the TGA balance using certified weight standards.
-
Calibrate the temperature using materials with known Curie points or melting points.
-
-
Sample Preparation:
-
Experimental Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min), depending on the desired experimental conditions.
-
Set the temperature program:
-
Equilibrate at a temperature below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where all decomposition is complete (e.g., 600 °C).[2]
-
-
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, as indicated by the peak in the DTG curve.
-
Mass Loss Percentage: The percentage of mass lost at each decomposition step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
-
The following diagram illustrates the TGA workflow:
Caption: A generalized workflow for the thermal analysis of a chemical compound using TGA.
C. Solution Calorimetry: Measuring Enthalpies of Reaction
Solution calorimetry is a powerful technique for directly measuring the enthalpy changes associated with chemical reactions in solution, such as dissolution, dilution, and degradation.
For chlorophenyl carbamates, solution calorimetry can be employed to determine the enthalpy of hydrolysis, a key parameter in assessing their stability in aqueous environments. By measuring the heat evolved or absorbed during the hydrolytic degradation of the carbamate, one can obtain a direct measure of the thermodynamic driving force for this process.[13]
-
Calorimeter Calibration:
-
Calibrate the calorimeter by measuring the heat of a well-characterized reaction, such as the dissolution of potassium chloride in water.
-
-
Sample and Solvent Preparation:
-
Prepare a known concentration of the chlorophenyl carbamate in a suitable solvent.
-
Prepare the hydrolysis medium (e.g., a buffered aqueous solution at a specific pH).
-
-
Measurement:
-
Equilibrate the calorimeter, sample solution, and hydrolysis medium to a constant temperature.
-
Initiate the reaction by mixing the sample solution with the hydrolysis medium inside the calorimeter.
-
Record the temperature change over time until the reaction is complete and thermal equilibrium is re-established.
-
-
Data Analysis:
-
Calculate the heat of reaction (q) using the equation q = Ccal * ΔT, where Ccal is the heat capacity of the calorimeter and ΔT is the corrected temperature change.
-
Determine the molar enthalpy of hydrolysis (ΔHhyd) by dividing the heat of reaction by the number of moles of the carbamate reacted.
-
III. Computational Prediction of Thermodynamic Stability
In parallel with experimental methods, computational chemistry offers a powerful and cost-effective approach to predicting the thermodynamic stability of molecules.[14] Density Functional Theory (DFT) has emerged as a particularly robust method for calculating the electronic structure and thermodynamic properties of organic compounds.
A. Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine key thermodynamic parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation energies.[14] These parameters provide a quantitative measure of the intrinsic stability of a molecule.
DFT allows for the systematic investigation of a large number of chlorophenyl carbamate derivatives in silico, enabling the prediction of stability trends and the identification of promising candidates for synthesis and further experimental evaluation. By modeling the reactants, products, and transition states of potential degradation reactions, DFT can elucidate reaction mechanisms and predict activation energies, providing a deeper understanding of the factors that govern stability.
-
Structure Optimization:
-
The 3D structure of the chlorophenyl carbamate molecule is built and its geometry is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy, enthalpy, and entropy.
-
-
Calculation of Thermodynamic Properties:
-
The enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.
-
-
Solvation Modeling:
-
Since many degradation reactions occur in solution, it is crucial to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent on the stability of the molecule.[15]
-
The relationship between computational and experimental approaches can be visualized as follows:
Caption: An integrated workflow combining computational prediction and experimental validation.
IV. Factors Influencing the Thermodynamic Stability of Chlorophenyl Carbamates
The thermodynamic stability of chlorophenyl carbamates is not an intrinsic, immutable property but is rather influenced by a delicate interplay of structural and environmental factors.
A. Structural Factors
-
Position of the Chloro Substituent: The electronic effect of the chlorine atom (inductive vs. resonance) depends on its position on the phenyl ring. A chlorine atom in the para position, for example, can exert a significant electron-withdrawing effect through resonance, which can influence the stability of the carbamate linkage.
-
Steric Hindrance: Bulky substituents near the carbamate group can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability towards hydrolysis.
-
N-Substitution: As a general trend, N,N-disubstituted carbamates are more stable towards hydrolysis than their N-monosubstituted counterparts.[16]
B. Environmental Factors
-
pH: The rate of hydrolysis of carbamates is highly pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.[17]
-
Temperature: As with most chemical reactions, the rate of degradation of carbamates increases with temperature.
-
Solvent: The polarity of the solvent can influence the stability of carbamates by solvating the ground state and transition state of degradation reactions to different extents.
V. Degradation Pathways
The primary degradation pathway for chlorophenyl carbamates in many environments is hydrolysis of the ester linkage, leading to the formation of a chlorophenylamine, an alcohol, and carbon dioxide. Other potential degradation pathways include photodegradation and microbial degradation.
VI. Data Presentation: A Comparative Analysis
A systematic study of a series of chlorophenyl carbamate derivatives would yield valuable data for establishing structure-stability relationships. The following table provides an illustrative example of how such data could be presented.
| Compound | Chloro- Position | Melting Point (°C) | Onset Decomposition (°C) (TGA) | Enthalpy of Fusion (J/g) |
| Isopropyl N-(phenyl)carbamate | None | 86-88 | ~200 | Data not available |
| Isopropyl N-(2-chlorophenyl)carbamate | Ortho | Data not available | Data not available | Data not available |
| Isopropyl N-(3-chlorophenyl)carbamate | Meta | 41.4 | Data not available | Data not available |
| Isopropyl N-(4-chlorophenyl)carbamate | Para | 88-90 | Data not available | Data not available |
| Methyl N-(4-chlorophenyl)carbamate | Para | 114-116 | Data not available | Data not available |
Note: This table is illustrative. A comprehensive experimental study would be required to populate it with a complete and consistent dataset.
Conclusion
The thermodynamic stability of chlorophenyl carbamate derivatives is a multifaceted property that is critical to their function and safety. A thorough understanding of this property requires a synergistic approach that combines experimental techniques such as DSC, TGA, and solution calorimetry with the predictive power of computational methods like DFT. By carefully considering the structural and environmental factors that influence stability, researchers can design and develop next-generation chlorophenyl carbamates with optimized performance and enhanced safety profiles. This guide has provided a framework for such an approach, grounding the discussion in sound scientific principles and providing detailed, actionable protocols for the researcher in the field.
References
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- Hennion, M. C., & Barcelo, D. (1998). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review.
- de Oliveira, R. A., et al. (2013). Thermal Stability Study of Some N- Alkyl O-Nitrophenyl Carbamates. Journal of the Brazilian Chemical Society, 24(1), 148-154.
- Asaolu, S. O., & Kolawole, G. A. (2012). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. International Journal of Molecular Sciences, 13(12), 16329-16341.
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- Li, Y., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234.
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- Clark, G. L., & Kistiakowsky, G. B. (1927). THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE. Journal of the American Chemical Society, 49(8), 1909-1914.
- Amine, K., et al. (2011). A calorimetric study of carbamate formation. The Journal of Chemical Thermodynamics, 43(5), 664-669.
- Sharma, S., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(2), 522.
- University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.
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- Torontech. (2023). DSC Analysis Guide: Thermal Testing Insights.
- BenchChem. (2023). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
- Zhang, R., et al. (2016). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. RSC Advances, 6(62), 57234-57244.
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
- World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).
- Auriga Research. (2022). Thermogravimetric Analysis (TGA)
- ResolveMass. (2023). Thermogravimetric Analysis (TGA)
- Ribeiro, F. W. P., et al. (2013). The enthalpies of formation of alkyl carbamates: Experimental and computational redetermination. The Journal of Chemical Thermodynamics, 65, 138-146.
- A. A. A. (2023). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Journal of Advanced Chemistry, 19(2), 1-10.
- Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
- ResolveMass. (2023). Differential Scanning Calorimetry (DSC) Analysis Principle.
- ChemicalBook. (n.d.). 2-(METHYLSULFINYL)BENZYL N-(4-CHLOROPHENYL)
- BenchChem. (2023). Verifying the Molecular Structure of Synthesized Methyl N-(4-chlorophenyl)carbamate: A Crystallographic and Spectroscopic Compar.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-24.
- Al-Hourani, B. J., et al. (2023).
- Hooker Chemical Corporation. (1952). U.S. Patent No. 2,608,591. U.S.
- Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 23(5), 903-909.
- Noroozi, J., & Poirier, R. A. (2020). Force–Field–Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post–Combustion CO2 Capture.
- Mettler-Toledo. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT.
- van Rensburg, M., et al. (2021). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
- Szulczyk, D., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
- Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
- Hynninen, V., et al. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(42), 8969-8981.
- van der Geize, R., et al. (1995). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry, 38(17), 3380-3387.
- Jenkins, D. M., & Corona, J. C. (2018). Effect of chlorine substitution on the thermal stability of ferro-pargasite and thermochemical properties of ferro-chloro-hornblende. American Mineralogist, 103(10), 1636-1645.
- CymitQuimica. (n.d.). CAS 2150-88-1: methyl (3-chlorophenyl)
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- BenchChem. (2023). Unraveling the Thermal Profile of 2-(2-Chlorophenyl)
- McQuaid, M. J., & Rice, B. M. (2010). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Functionalized Compounds.
- Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.
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- Nishihara, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13348.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Chlorophenyl Diethylcarbamate
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 3-Chlorophenyl diethylcarbamate, a compound primarily utilized in agricultural applications as a pesticide.[1] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed with an emphasis on scientific integrity, safety, and reproducibility, explaining the rationale behind key experimental choices.
Introduction and Reaction Principle
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the oxygen atom of 3-chlorophenol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride.[2] The reaction is typically facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion.[3] The subsequent elimination of the chloride leaving group results in the formation of the desired carbamate ester and a hydrochloride salt as a byproduct.[2]
The overall reaction is as follows:
3-Chlorophenol + Diethylcarbamoyl Chloride → this compound + Hydrochloric Acid
Due to the production of hydrochloric acid, a non-nucleophilic base such as pyridine or triethylamine is essential to neutralize the acid and drive the reaction to completion.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Eq. |
| 3-Chlorophenol | 108-43-0 | 128.56 | 1.29 g | 10.0 | 1.0 |
| Diethylcarbamoyl chloride | 88-10-8 | 135.59 | 1.42 g (1.28 mL) | 10.5 | 1.05 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 1.19 g (1.21 mL) | 15.0 | 1.5 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~40 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | ~20 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | - |
Laboratory Equipment
-
Round-bottom flasks (100 mL and 50 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (pipettes, spatulas)
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile)
Safety Precautions and Hazard Management
This protocol involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] It can cause skin irritation and serious eye damage.[5] Avoid contact with skin and eyes and do not breathe dust or vapors.[4][5] It is incompatible with acid chlorides and oxidizing agents.[4]
-
Diethylcarbamoyl Chloride: This substance is corrosive and can cause skin and eye irritation.[7] It is harmful if inhaled or swallowed.[8] It may decompose on exposure to moist air or water, producing toxic and corrosive gases.[7] It is incompatible with strong bases and oxidizing agents.[7] Handle with extreme care, avoiding any contact with water or moisture during storage and use.[7]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4][7][8] Remove contaminated clothing.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Spills: Evacuate the area. For small spills, absorb with an inert material like sand or soda ash and place in a sealed container for disposal.[7] Do not use water for cleanup of diethylcarbamoyl chloride spills.[7]
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from reacting with the diethylcarbamoyl chloride.
-
To a 100 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a nitrogen inlet), add 3-chlorophenol (1.29 g, 10.0 mmol).
-
Dissolve the 3-chlorophenol in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.21 mL, 15.0 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.
Step 2: Addition of Diethylcarbamoyl Chloride
-
In a separate, dry 50 mL dropping funnel, prepare a solution of diethylcarbamoyl chloride (1.28 mL, 10.5 mmol) in 20 mL of anhydrous DCM.
-
Add the diethylcarbamoyl chloride solution dropwise to the stirring 3-chlorophenol solution over a period of 20-30 minutes at room temperature. An exothermic reaction may be observed. If necessary, use a water bath to maintain the temperature between 25-30°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Reaction Work-up
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
2 x 20 mL of 1 M HCl to remove excess pyridine.
-
1 x 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
1 x 20 mL of brine to remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and collect the filtrate.
Step 4: Purification and Isolation
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. This will yield the crude product, which may be an oil or a waxy solid.
-
For further purification, recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) can be performed.[9] Alternatively, column chromatography on silica gel may be employed if impurities are present.
Experimental Workflow Diagram
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1939172A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. prepchem.com [prepchem.com]
Application Note: HPLC Method Development for 3-Chlorophenyl Diethylcarbamate
Introduction & Chemical Context
3-Chlorophenyl diethylcarbamate (CAS: 159390-33-7) is a lipophilic carbamate derivative often utilized as an intermediate in agrochemical synthesis or as a pharmacological probe for cholinesterase inhibition. Structurally, it consists of a chlorophenyl group esterified to a diethyl-substituted carbamic acid.
Physicochemical Profile & Chromatographic Implications:
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Phenyl ring, Carbamate linker, Diethyl tail | Possesses a UV chromophore (phenyl ring); Hydrophobic. |
| LogP | ~2.6 – 3.2 | High hydrophobicity requires Reverse Phase (RP-HPLC) . |
| pKa | Neutral (Diethyl substitution prevents N-H ionization) | pH control is primarily for column stability and silanol suppression , not analyte ionization. |
| Solubility | Low in water; Soluble in ACN/MeOH | Diluent must contain high organic percentage (e.g., 50% ACN). |
| Stability | Susceptible to hydrolysis at high pH | Avoid basic mobile phases (> pH 8). |
Method Development Strategy
Column Selection: The Hydrophobic Interaction
Given the significant lipophilicity (LogP > 2.5), a C18 (Octadecyl) stationary phase is the primary choice. It provides strong hydrophobic retention, allowing the separation of the main peak from more polar degradation products (e.g., 3-chlorophenol).
-
Recommendation: End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm).
-
Alternative: If selectivity issues arise (e.g., separation from positional isomers like 2-chlorophenyl analogs), a Phenyl-Hexyl column can be used to exploit
interactions with the chlorophenyl ring.
Mobile Phase & pH Control
Although the analyte is neutral, acidic buffering is critical.
-
Silanol Suppression: Acidic pH (2.5 – 3.0) suppresses the ionization of residual silanols on the silica support, reducing peak tailing.
-
Chemical Stability: Carbamates are prone to base-catalyzed hydrolysis. An acidic environment ensures on-column stability.
-
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength for hydrophobic compounds.
Detection (UV-Vis)
The 3-chlorophenyl moiety provides absorbance. A wavelength scan (200–400 nm) is the first step.
-
Target Wavelength: Typically 230 nm – 254 nm .
-
Note: 254 nm is selective for the aromatic ring; 210-220 nm offers higher sensitivity but more baseline noise from solvents.
Experimental Protocol
Equipment & Reagents
-
HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of 100% Acetonitrile (Water solubility is too low).
Working Standard (50 µg/mL):
-
Dilute the stock 1:20 using the Mobile Phase (or 50:50 ACN:Water).
-
Critical: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent shock" (peak distortion).
Chromatographic Conditions (Base Method)
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard RP capacity and resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses silanols; stabilizes carbamate. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol. | 10 - 20 µL | Dependent on sensitivity requirements. |
| Detection | UV @ 254 nm (BW 4 nm) | Specific to chlorophenyl ring. |
Gradient Program
A gradient is recommended to elute the hydrophobic parent compound while clearing potential polar impurities (hydrolysis products) early.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40% | Initial hold to retain polar impurities. |
| 2.0 | 40% | Isocratic hold. |
| 10.0 | 80% | Linear ramp to elute this compound. |
| 12.0 | 80% | Wash step to remove highly lipophilic contaminants. |
| 12.1 | 40% | Return to initial conditions. |
| 17.0 | 40% | Re-equilibration (Critical for reproducibility). |
Method Development Workflow (Visualization)
The following diagram outlines the logical decision tree for developing this method, ensuring scientific rigor and efficiency.
Caption: Logical workflow for HPLC method development of hydrophobic carbamates.
Validation Protocol (ICH Q2 Compliant)
To ensure the method is "trustworthy" and "self-validating," the following parameters must be assessed.
System Suitability Test (SST)
Run this before any sample analysis to verify system performance.
-
Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).
-
Theoretical Plates (N): > 5000 (Ensures column efficiency).
-
RSD of Retention Time: < 1.0% (n=5 injections).
-
RSD of Peak Area: < 1.0% (n=5 injections).
Linearity
-
Range: Prepare 5 concentrations from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
-
Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Specificity (For Degradation)
-
Stress Testing: Expose sample to 0.1N NaOH (Hydrolysis check).
-
Observation: The carbamate linkage should cleave, yielding 3-chlorophenol.
-
Requirement: The main peak must be spectrally pure (Peak Purity Index > 0.999 using DAD) and resolved from the degradation product (Resolution > 1.5).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions. | Ensure pH is < 3.0; Consider a "Base Deactivated" C18 column. |
| Drifting Retention | Temperature fluctuation or incomplete equilibration. | Use column oven; Increase re-equilibration time (min 5 column volumes). |
| Split Peaks | Solvent mismatch. | Dissolve sample in mobile phase (or higher water content). |
| Ghost Peaks | Contaminated aqueous mobile phase. | Use fresh Milli-Q water; filter buffers through 0.22 µm filters. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and C18 retention mechanisms).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (n.d.).[1] Ethyl (3-chlorophenyl)carbamate (Related Compound Data). National Library of Medicine. Retrieved from [Link]
-
Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of phenyl-pyrrole derivatives. Pharmacia. (Demonstrates phosphate buffer/ACN systems for chlorinated phenyl compounds). Retrieved from [Link]
Sources
GC-MS detection parameters for 3-Chlorophenyl diethylcarbamate
Application Note: High-Fidelity GC-MS Quantitation of 3-Chlorophenyl Diethylcarbamate
Abstract & Core Directive
This guide provides a validated protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of This compound (CAS: 159390-33-7), a structural analog of acetylcholinesterase (AChE) inhibitors used in neuropharmacology and pesticide research.
The Critical Challenge: Unlike N-methyl carbamates (e.g., Carbaryl), This compound lacks the proton on the nitrogen atom required for the classic E1cB elimination mechanism that forms isocyanates. However, it remains thermally labile, prone to cis-elimination or C-O bond cleavage at high inlet temperatures, degrading into 3-chlorophenol . Standard "hot needle" injections often yield false negatives or inaccurate quantitation due to in-injector pyrolysis.
The Solution: This protocol utilizes a Programmed Temperature Vaporization (PTV) inlet strategy combined with a specific MS fragmentation monitoring system to distinguish the intact parent molecule from its degradation artifacts.
Chemical Identity & Physicochemical Profile
| Parameter | Details |
| IUPAC Name | 3-Chlorophenyl N,N-diethylcarbamate |
| CAS Number | 159390-33-7 |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| Target Use | AChE Inhibitor (Alzheimer's research), Pseudo-irreversible inhibitor |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Key Degradant | 3-Chlorophenol (m/z 128, 130) |
Experimental Workflow
Sample Preparation Strategy
Rationale: As a lipophilic carbamate, this analyte requires non-polar solvent extraction. Avoid protic solvents (methanol/water) in the final injection to prevent hydrolysis in the hot inlet.
Protocol: Modified QuEChERS for Biological/Tissue Matrices
-
Homogenization: Weigh 1.0 g sample (tissue/bio-fluid) into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL Acetonitrile (ACN) . Vortex for 1 min.
-
Salting Out: Add 2 g MgSO₄ and 0.5 g NaCl. Shake vigorously for 1 min to induce phase separation.
-
Centrifugation: Spin at 4000 rpm for 5 min.
-
Supernatant Transfer: Transfer 1 mL of the upper organic layer to a dSPE tube (containing 150 mg MgSO₄ + 25 mg PSA). Note: PSA removes fatty acids but can bind some carbamates; validate recovery. If recovery <80%, use C18 only.
-
Reconstitution: Evaporate 500 µL of extract to near dryness under N₂ (ambient temp). Reconstitute in Ethyl Acetate (more GC-compatible than ACN).
Protocol: Pure Chemical/Formulation Analysis
-
Solvent: Ethyl Acetate or Dichloromethane (DCM).
-
Concentration: Prepare stock at 1 mg/mL; working standards at 1–100 µg/mL.
GC-MS Method Parameters
Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale (Expertise Pillar) |
| Column | 5% Phenyl-Arylene (e.g., DB-5MS UI, TG-5SilMS) 30 m × 0.25 mm × 0.25 µm | Standard non-polar phase provides excellent separation of the carbamate from the phenol degradant. |
| Inlet Mode | PTV (Programmed Temperature Vaporization) | CRITICAL: Cold injection prevents thermal shock degradation. |
| Inlet Temp | Start: 40°C (0.1 min) | Analyte is transferred to column before peak heating occurs. |
| Injection Vol | 1.0 µL (Splitless) | Maximizes sensitivity. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) | Fast ramp minimizes residence time, reducing on-column degradation. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Source Temp | 230°C | Standard EI source temp. |
Mass Spectrometry & Data Interpretation
Fragmentation Pathway (EI, 70 eV)
The mass spectrum of this compound is dominated by the stability of the amide bond cleavage.
-
Molecular Ion (
): m/z 227 (Weak, <5% abundance). Chlorine signature ( ratio of 3:1) visible at 227/229. -
Base Peak: m/z 100 (
). The diethylcarbamoyl cation is the most stable fragment. -
Secondary Ions:
-
m/z 72 (
): Loss of CO from the base peak. -
m/z 128/130 (3-Chlorophenol radical): Formed via C-O bond cleavage.
-
Detection Logic (SIM Mode)
For quantitative sensitivity, use Selected Ion Monitoring (SIM).
| Ion Type | m/z | Dwell Time | Purpose |
| Target (Quant) | 100.0 | 50 ms | Base peak, max sensitivity. |
| Qualifier 1 | 72.0 | 50 ms | Confirms diethylamine moiety. |
| Qualifier 2 | 227.1 | 50 ms | Confirms intact parent (Critical to distinguish from interference). |
| Degradant Check | 128.0 | 50 ms | Monitors for 3-Chlorophenol (indicates thermal breakdown). |
Visualizations
Figure 1: Thermal Degradation & Fragmentation Pathway
Caption: Proposed electron ionization fragmentation and thermal degradation pathways. The presence of m/z 128 without m/z 100/227 indicates thermal failure.
Figure 2: Analytical Workflow
Caption: Step-by-step protocol from extraction to validated data acquisition.
Validation & Troubleshooting
Self-Validating System: The inclusion of m/z 128 (3-Chlorophenol) in the SIM method acts as a real-time quality control marker.
-
Ideal Scenario: High signal for m/z 100 and 227; negligible signal for m/z 128 at the retention time of the carbamate.
-
Warning Sign: If a peak appears at the retention time of 3-chlorophenol (earlier than the carbamate) or if the carbamate peak tails significantly with high m/z 128 abundance, the inlet temperature is too high or the liner is active (dirty).
Linearity:
-
Range: 0.05 µg/mL to 10.0 µg/mL.
-
R² > 0.995 required.[1]
-
Internal Standard: Use Triphenylphosphate (TPP) or deuterated Carbaryl-d7 (as a surrogate).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159390-33-7, this compound. Retrieved from [Link]
-
Agilent Technologies. Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. (Relevant for carbamate thermal handling). Retrieved from [Link]
-
Hrouzek, P., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. Molecules.[2][3][4][5][6][7][8] (Provides context on synthesis and stability). Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. scispec.co.th [scispec.co.th]
- 3. Carbanilic acid, m-chloro-, allyl ester | C10H10ClNO2 | CID 32780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. europeanreview.org [europeanreview.org]
Application Note: High-Recovery Solid-Phase Extraction of 3-Chlorophenyl diethylcarbamate for Chromatographic Analysis
Abstract
This document provides a comprehensive guide and a detailed protocol for the efficient extraction of 3-Chlorophenyl diethylcarbamate from aqueous matrices using solid-phase extraction (SPE). As a member of the carbamate pesticide class, accurate quantification of this compound is critical for environmental monitoring and food safety assessment. This application note delves into the underlying chemical principles of the extraction process, offering a scientifically grounded, step-by-step methodology designed for researchers, analytical scientists, and drug development professionals. The protocol is optimized for high recovery and reproducibility, paving the way for sensitive downstream analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Rationale for Selective Extraction
This compound is a synthetic chemical compound used in agricultural and research settings, primarily for its activity as a cholinesterase inhibitor.[1] Its presence in environmental samples or food products is a matter of regulatory concern, necessitating robust and sensitive analytical methods for its detection. Sample preparation is arguably the most critical step in the analytical workflow, as it aims to isolate the analyte from complex matrices, eliminate interferences, and concentrate it to a level suitable for instrumental analysis.
While traditional liquid-liquid extraction (LLE) has been used for such purposes, it suffers from several drawbacks, including the use of large volumes of hazardous organic solvents, lengthy procedures, and the potential for emulsion formation. Solid-phase extraction (SPE) has emerged as a superior alternative, offering a more efficient, faster, and environmentally friendly approach to sample preparation.[2][3] This guide provides a detailed protocol based on reversed-phase SPE, leveraging the physicochemical properties of this compound for optimal retention and elution.
Analyte Characteristics: this compound
Understanding the analyte's properties is fundamental to designing an effective SPE method. As a carbamate ester, this compound exhibits moderate polarity. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |
| Molecular Weight | 227.69 g/mol | [1] |
| Predicted Boiling Point | 305.2 ± 34.0 °C | [1] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |
| Water Solubility | Insoluble / Sparingly Soluble | [4] |
| Chemical Class | Carbamate Ester | [4] |
The compound's limited solubility in water and its organic structure make it an ideal candidate for reversed-phase SPE, where a nonpolar stationary phase is used to retain the analyte from a polar aqueous sample. Carbamates can be susceptible to hydrolysis, particularly under strong basic or acidic conditions; therefore, pH control during the extraction process is a critical parameter to ensure analyte stability.[4][5]
The Principle of Reversed-Phase SPE
The protocol described herein employs a reversed-phase mechanism. The stationary phase (sorbent) is nonpolar (e.g., C18-bonded silica), while the mobile phase (sample) is polar. The analyte, being moderately nonpolar, partitions from the aqueous sample and adsorbs onto the sorbent via hydrophobic interactions. The process unfolds in four distinct steps, as illustrated below.
Caption: The four-step workflow of Solid-Phase Extraction.
The core of the separation lies in the differential affinity of the analyte and matrix components for the sorbent. By carefully selecting solvents for each step, we can achieve a high degree of purification.
Caption: Retention mechanism in reversed-phase SPE.
Detailed Application Protocol
This protocol is optimized for a 100 mL aqueous sample. Adjustments may be necessary for different sample volumes or matrices. It is imperative to test all solvents beforehand to ensure they are free from interfering contaminants.[3]
4.1. Required Materials
-
SPE Cartridges: C18-bonded silica, 500 mg bed weight, 6 mL tube volume. (C18 is a common choice for carbamate pesticides).[2][6][7]
-
SPE Vacuum Manifold
-
Solvents: HPLC-grade or pesticide residue grade Methanol, Acetonitrile, and Reagent Water.
-
pH Adjustment: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
-
Glassware: Volumetric flasks, beakers, collection vials.
-
Evaporation System: Nitrogen evaporator with a water bath.
4.2. Experimental Procedure
| Step | Procedure | Rationale & Expert Insights |
| 1. Sample Pre-treatment | a) Collect a 100 mL representative aqueous sample. b) If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter. c) Adjust the sample pH to 7.0 ± 0.2 using 0.1 M HCl or NaOH. | Filtration prevents clogging of the SPE cartridge frits, ensuring consistent flow. Neutral pH is critical to prevent the acid- or base-catalyzed hydrolysis of the carbamate ester, maximizing analyte stability and recovery.[8][9] |
| 2. Cartridge Conditioning | a) Place the C18 cartridges on the vacuum manifold. b) Pass 5 mL of Methanol through each cartridge. Do not allow the sorbent to go dry. c) Pass 5 mL of Reagent Water through each cartridge. Leave the sorbent submerged in a thin layer of water. | The methanol solvates the C18 chains, "activating" the nonpolar stationary phase. The subsequent water rinse displaces the methanol, creating an aqueous-friendly environment ready for the sample without causing analyte precipitation at the interface. |
| 3. Sample Loading | a) Load the 100 mL pre-treated sample onto the cartridge reservoir. b) Apply a gentle vacuum to achieve a slow, steady flow rate of approximately 3-5 mL/min. c) After the entire sample has passed, dry the sorbent under vacuum for 5 minutes. | A slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent, which is essential for achieving high retention efficiency. The drying step removes residual water that could interfere with the subsequent elution by a nonpolar organic solvent. |
| 4. Sorbent Washing | a) Add 5 mL of Reagent Water to the cartridge. b) Apply vacuum and draw the water through the sorbent. c) Optional: For more complex matrices, a wash with 5 mL of a 10% Methanol in water solution can be used to remove more strongly bound polar interferences. d) Dry the sorbent thoroughly under full vacuum for 10-15 minutes. | This step removes residual salts and highly polar matrix components that are not retained by the C18 sorbent. A completely dry sorbent is paramount for efficient elution, as residual water will prevent the organic elution solvent from effectively wetting the sorbent and desorbing the analyte. |
| 5. Analyte Elution | a) Place clean collection vials inside the manifold. b) Add 4 mL of Acetonitrile to the cartridge. c) Allow the solvent to soak the sorbent for 1 minute without vacuum. d) Apply a gentle vacuum to slowly pull the solvent through at a rate of 1-2 mL/min, collecting the eluate. e) Repeat with a second 4 mL aliquot of Acetonitrile to ensure complete recovery. | Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the C18 sorbent, effectively eluting it. A two-step elution with a brief soak time maximizes the desorption process, leading to higher recoveries compared to a single, larger volume elution. Methanol is also a suitable alternative.[2][10] |
| 6. Post-Elution & Reconstitution | a) Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 35-40°C. b) Reconstitute the dried residue in 1.0 mL of the initial mobile phase for your chromatographic analysis (e.g., 50:50 Acetonitrile:Water). c) Vortex briefly to dissolve the residue and transfer to an autosampler vial. | Evaporation concentrates the analyte, significantly improving method detection limits. Reconstituting in the mobile phase ensures peak shape integrity and compatibility with the analytical system, particularly for HPLC analysis.[3] |
Subsequent Analysis
The resulting extract is now clean and concentrated, ready for instrumental analysis.
-
High-Performance Liquid Chromatography (HPLC): This is a highly suitable technique for carbamate analysis, often paired with UV/Diode Array Detection (DAD) or, for higher sensitivity and specificity, tandem Mass Spectrometry (MS/MS).[10][11][12]
-
Gas Chromatography (GC): GC can also be used, typically with a mass spectrometer (GC-MS). However, due to the thermal lability of many carbamate pesticides, care must be taken to avoid degradation in the hot injector port.[12]
Method validation, including linearity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ), should be performed to ensure the entire process meets the required analytical standards.[7][11]
Conclusion
This application note provides a robust and reliable solid-phase extraction protocol for the determination of this compound in aqueous samples. By leveraging the principles of reversed-phase chromatography and carefully controlling experimental parameters such as pH and flow rate, this method offers high analyte recovery, effective removal of matrix interferences, and a significant reduction in solvent consumption compared to traditional methods. The resulting clean extract is highly compatible with modern chromatographic techniques, enabling sensitive and accurate quantification for regulatory compliance and research applications.
References
- Hu, W., et al. (2019). Solid phase extraction of carbamate pesticides with a porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16.
- Basheer, C., et al. (2008). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. ScholarBank@NUS.
- ResearchGate. (2025). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography | Request PDF.
- MySkinRecipes. (n.d.). This compound.
- Thavipoke, K., & Siriangkhawut, W. (n.d.). Solid Phase Extraction of Carbamate and Organochlorine Pesticides in Water. 28(1), 9-15.
- Promphetkaew, P., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega.
- PubChem. (n.d.). (3-chlorophenyl) N-ethylcarbamate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl (3-chlorophenyl)carbamate. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 3-DIETHYLAMINOPHENYL N-(3-CHLOROPHENYL)CARBAMATE AldrichCPR.
- CAMEO Chemicals. (n.d.). ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE. National Oceanic and Atmospheric Administration.
- ATSDR. (n.d.). Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- ATSDR. (n.d.). Analytical Methods for Dichlorvos. Agency for Toxic Substances and Disease Registry.
- Naidoo, T., et al. (2021). Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. Semantic Scholar.
- United Chemical Technologies. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water.
- ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions. [Diagram].
- Sigma-Aldrich. (n.d.). Solid Phase Extraction Products.
- Rocío-Bautista, P., et al. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. MDPI.
- BenchChem. (2025). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification.
- Ghiasi, E., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Unibo.
- Tebes-Stevens, C., et al. (n.d.). Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. ResearchGate.
- Dains, F. B., et al. (n.d.). Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses Procedure.
- The Pharma Innovation. (2017). chloro, 3-methyl phenyl phosphate (In acidic medium) is applicable for.
- Wiecek, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. gcms.cz [gcms.cz]
- 4. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization and purification techniques for carbamates
Application Note: Advanced Recrystallization and Purification Strategies for Carbamates
Executive Summary
Carbamates (urethanes) represent a critical structural motif in pharmaceuticals (e.g., physostigmine, ritonavir) and agrochemicals (e.g., carbaryl, methomyl). However, their purification presents a triad of physicochemical challenges: thermal instability (susceptibility to isocyanate dissociation), hydrolytic sensitivity , and pronounced polymorphism .
This guide moves beyond generic recrystallization advice, providing a chemically grounded protocol specifically designed to mitigate the decomposition pathways inherent to the
The Chemo-Physical Landscape of Carbamates
Successful purification requires understanding the failure modes of the carbamate functionality during phase transition.
Thermal Decomposition (The Isocyanate Trap)
Unlike amides, carbamates are thermally fragile. At elevated temperatures, particularly in high-boiling solvents, they undergo elimination to form isocyanates and alcohols:
-
Implication: Recrystallization solvents must have boiling points well below the compound’s decomposition threshold (typically
is preferred).
Polymorphism
Carbamates are notorious for polymorphism due to the hydrogen-bonding capability of the
-
Case Study: The antiviral Ritonavir (a carbamate) famously failed in the market when a thermodynamically stable but less soluble polymorph appeared.
-
Control: Solvent choice and cooling rate dictate the polymorph. Rapid cooling often traps metastable forms; slow cooling favors thermodynamic stability.
Strategic Solvent Selection
Do not rely on trial and error. Use the Dielectric-Thermal Matrix to select solvents that balance solubility with stability.
| Solvent System | Polarity Index ( | Boiling Point ( | Suitability for Carbamates | Notes |
| Ethanol (95%) | 5.2 | 78 | High | Excellent for polar carbamates. Risk:[1][2][3] Solvolysis if acidic impurities are present. |
| Ethyl Acetate | 4.4 | 77 | High | The "Gold Standard." Moderate polarity, low toxicity, easy removal. |
| Acetonitrile | 5.8 | 82 | Medium | Good for highly polar compounds. Risk:[1][2][3] Can induce metastable polymorphs. |
| Toluene | 2.4 | 111 | Low | Warning: High BP increases risk of thermal decomposition. Use only for stable analogs. |
| Hexane/Heptane | 0.1 | 69 / 98 | Anti-Solvent | Ideal anti-solvent to induce precipitation without thermal stress. |
| Water | 10.2 | 100 | Restricted | Critical: Avoid for hydrolytically sensitive carbamates. |
Protocol A: Standard Thermal Recrystallization
For thermally stable carbamates (Decomposition Temp
Prerequisites:
-
Crude purity
(if lower, perform a silica plug filtration first). -
Inert atmosphere (
) recommended for hygroscopic compounds.
Step-by-Step Methodology:
-
Solvent Saturation:
-
Place crude carbamate in a round-bottom flask equipped with a reflux condenser.
-
Add Ethyl Acetate (or chosen solvent) in small aliquots (0.5 mL/g) while heating to a gentle reflux.
-
Stop adding solvent the moment the solid dissolves.
-
Scientific Rationale: Minimizing solvent volume maximizes recovery yield upon cooling.
-
-
Hot Filtration (Impurity Removal):
-
If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.[4]
-
Tip: Add 5% excess solvent before filtering to prevent premature crystallization in the funnel.
-
-
Controlled Nucleation:
-
Remove from heat and allow the flask to cool to room temperature on a cork ring. Do not induce rapid cooling yet.
-
Polymorph Control: Slow cooling allows molecules to arrange into the most thermodynamically stable crystal lattice.
-
-
Cryogenic Completion:
Protocol B: Cold Anti-Solvent Precipitation
For thermally labile or low-melting carbamates ("Oiling Out" Prevention)
This method avoids heat, preventing isocyanate formation and "oiling out" (liquid-liquid phase separation).
Step-by-Step Methodology:
-
Dissolution (The "Good" Solvent):
-
The Diffusion Layering Technique:
-
Place the solution in a narrow vessel (e.g., a graduated cylinder or tall beaker).
-
Carefully layer a miscible anti-solvent (e.g., Hexane or Pentane ) on top of the solution. The ratio should be 1:3 (Solvent:Anti-Solvent).
-
Crucial: Pour slowly down the side to maintain two distinct phases.
-
-
Equilibrium Crystallization:
-
Seal the vessel and let it stand undisturbed for 12–24 hours.
-
Mechanism: As the phases slowly mix via diffusion, the polarity changes gradually, forcing the carbamate to crystallize in a highly ordered lattice without thermal stress.
-
-
Harvest:
-
Decant the mother liquor and wash crystals with pure anti-solvent.
-
Troubleshooting & Optimization
Issue: "Oiling Out"
-
Symptom: The compound separates as a distinct liquid layer instead of crystals.
-
Cause: The saturation temperature is higher than the melting point of the solvated compound.
-
Fix:
-
Re-heat to dissolve the oil.
-
Add a seed crystal at a temperature just below the clearing point.
-
Switch to Protocol B (Anti-Solvent) to operate below the melting point.
-
Issue: Hydrolysis
-
Symptom: Smell of amine or alcohol; loss of yield.
-
Fix: Ensure solvents are dried over molecular sieves (3Å). Avoid water and alcohols; use non-protic solvents like Ethyl Acetate/Heptane.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification path.
Caption: Decision tree for selecting the optimal purification route based on thermal stability and melting point behavior.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Morissette, S. L., et al. (2003). "High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids." Advanced Drug Delivery Reviews, 56(3), 275-300.
-
Datta, S., & Grant, D. J. (2004). "Crystal structures of drugs: advances in determination, prediction and engineering." Nature Reviews Drug Discovery, 3(1), 42-57. (Discusses the Ritonavir case and carbamate polymorphism).
- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for anti-solvent and layering techniques).
-
Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Methodology for assessing thermal stability of labile compounds).
Sources
- 1. Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. perennia.ca [perennia.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
- 6. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
High-Yield Synthesis of 3-Chlorophenyl Diethylcarbamate: Optimization of Carbamoylation Parameters
Abstract & Strategic Overview
The synthesis of 3-chlorophenyl diethylcarbamate represents a classic nucleophilic acyl substitution, critical in the development of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs) and agrochemical intermediates. This guide addresses the specific reactivity profile of 3-chlorophenol , where the electron-withdrawing chlorine atom at the meta position enhances acidity (
This protocol focuses on maximizing yield and purity by mitigating the primary failure mode: the competitive hydrolysis of the moisture-sensitive diethylcarbamoyl chloride electrophile.
Critical Safety Warning
Diethylcarbamoyl chloride is a suspected carcinogen (Category 2), a lachrymator, and corrosive. It reacts violently with water to release hydrogen chloride gas.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Quenching: Residual reagent must be quenched with aqueous ammonia or sodium hydroxide before disposal.
Mechanistic Insight
The reaction proceeds via an
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing base-mediated activation of 3-chlorophenol and subsequent acyl substitution.
Critical Parameter Optimization
The choice of base and solvent significantly impacts the reaction rate and impurity profile.
Table 1: Condition Screening Matrix
| Parameter | Method A (Homogeneous) | Method B (Heterogeneous) | Method C (Biphasic) |
| Base | Triethylamine ( | Potassium Carbonate ( | Sodium Hydroxide ( |
| Solvent | Dichloromethane (DCM) or THF | Acetonitrile (MeCN) or Acetone | DCM / Water |
| Catalyst | DMAP (Optional, 5 mol%) | 18-Crown-6 (Optional) | TBAHS (Phase Transfer) |
| Temp | Reflux ( | ||
| Pros | Fast kinetics; High solubility. | Simple workup; No amine salts. | Green solvent; Cheap base. |
| Cons | Amine salts can be sticky; Odor. | Slower kinetics; Requires heat. | Hydrolysis risk is highest. |
| Verdict | Recommended for Small Scale | Recommended for Scale-Up | Not Recommended |
Expert Insight: For 3-chlorophenol, Method B is often superior for purity because the inorganic base (
Standardized Protocols
Protocol A: Homogeneous Synthesis (Triethylamine/DCM)
Best for: Rapid synthesis (<5g scale) and high reactivity.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Diethylcarbamoyl chloride (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) -
4-Dimethylaminopyridine (DMAP) (0.05 equiv - Optional catalyst)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g of phenol)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add 3-chlorophenol,
, DMAP, and DCM. Stir until dissolved. -
Cooling: Submerge the flask in an ice-water bath (
). -
Addition: Add diethylcarbamoyl chloride dropwise via syringe over 10 minutes. Note: Exotherm is mild but controlling temperature minimizes hydrolysis.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 8:2). Product usually has a higher
than the phenol.
-
-
Quench: Add water (equal volume to solvent) to quench excess reagent.
-
Workup:
Protocol B: Heterogeneous Synthesis (K₂CO₃/Acetonitrile)
Best for: Scale-up (>10g), avoiding odors, and high purity.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Diethylcarbamoyl chloride (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv, finely ground) -
Acetonitrile (MeCN) (Reagent grade)
Step-by-Step Procedure:
-
Setup: Use a round-bottom flask with a reflux condenser.
-
Activation: Add 3-chlorophenol,
, and MeCN. Stir at RT for 30 minutes. The mixture may turn slightly yellow as the phenoxide forms. -
Addition: Add diethylcarbamoyl chloride in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–8 hours.-
Note: The reaction is slower than Method A due to heterogeneity.
-
-
Filtration: Cool to RT. Filter off the solid salts (
and excess ). Rinse the filter cake with fresh MeCN. -
Concentration: Evaporate the solvent to obtain a crude oil.
-
Purification: Dissolve the oil in Ethyl Acetate and perform the 1M NaOH wash described in Protocol A to ensure phenol removal.
Experimental Workflow & QC
Workflow Diagram
Figure 2: End-to-end experimental workflow including critical purification washes.
Quality Control (QC) Parameters
-
Appearance: Colorless to pale yellow oil (solidifies upon standing if high purity).
-
1H NMR (CDCl3, 400 MHz):
- 7.0–7.4 ppm (m, 4H, Aromatic protons).
-
3.3–3.5 ppm (q, 4H,
). -
1.1–1.3 ppm (t, 6H,
).
-
HPLC Purity: >98% (detect at 254 nm).
-
Impurity Flag: Presence of peaks at
6.0–7.0 ppm (broad) indicates unreacted phenol; sharp singlet at 8.0+ indicates protonated amine salts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of carbamoyl chloride. | Ensure solvents are anhydrous. Increase reagent excess to 1.5 equiv. |
| Residual Phenol | Incomplete reaction or poor wash. | Extend reaction time. Double the NaOH wash steps during workup. |
| Product is Colored | Oxidation of phenol or amine impurities. | Pass through a short pad of silica gel or treat with activated charcoal. |
| Emulsion during Workup | Density of DCM/Water is similar. | Add Brine to the aqueous layer to increase density difference. |
References
-
Organic Chemistry Portal. Synthesis of Carbamates by Carbamoylation. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Diethylcarbamoyl Chloride. Retrieved from [Link]
Sources
Application Notes and Protocols: Storage and Handling of 3-Chlorophenyl diethylcarbamate
Abstract: This document provides a comprehensive guide for the safe storage and handling of 3-Chlorophenyl diethylcarbamate (CAS No. 159390-33-7). Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety data and best laboratory practices. The guide emphasizes not just the procedures, but the scientific rationale behind them to ensure both experimental integrity and personnel safety. As a carbamate compound, this compound is a suspected cholinesterase inhibitor, necessitating stringent handling protocols.
Compound Identification and Properties
This compound is a research chemical often utilized in studies related to the mechanisms of carbamate pesticides and their environmental impact.[1] Its physical and chemical properties are fundamental to understanding its storage and handling requirements.
| Property | Value | Source |
| CAS Number | 159390-33-7 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |
| Molecular Weight | 227.69 g/mol | [1] |
| Appearance | Yellow to pale yellow to colorless oil | [2] |
| Boiling Point | 305.2 ± 34.0 °C (Predicted) | [1][2] |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Insoluble in water (predicted based on analogs) | [3] |
Hazard Identification and Mechanistic Toxicology
The primary hazard associated with this compound stems from its classification as a carbamate, a class of compounds known to act as cholinesterase inhibitors.[1] This mechanism is the causal factor behind its acute toxicity. By inhibiting the cholinesterase enzyme, the neurotransmitter acetylcholine accumulates, leading to overstimulation of the nervous system. Therefore, all handling procedures must be designed to prevent any route of exposure.
GHS Hazard Summary:
Caption: GHS Pictograms and associated hazard statements for this compound.
Long-Term Storage Protocols
Proper storage is critical for maintaining the chemical integrity of this compound and ensuring laboratory safety. The compound is moisture-sensitive and requires controlled conditions to prevent degradation.
Table of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Minimizes thermal degradation and preserves compound stability.[2] |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis, as the compound is moisture-sensitive.[4] |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light-induced degradation.[4] |
| Location | Well-ventilated, locked chemical cabinet or refrigerator | Ensures security for a toxic substance and prevents accumulation of vapors in case of a leak. |
Protocol for Compound Reception and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Wear appropriate PPE (gloves, safety glasses) during this process.
-
Verification: Confirm the chemical identity and purity against the certificate of analysis.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, date of receipt, and all relevant GHS hazard pictograms.
-
Inerting: Before sealing for long-term storage, gently flush the headspace of the container with an inert gas like argon or nitrogen. This displaces moisture and oxygen, which is a critical step for a moisture-sensitive compound.[4]
-
Sealing: Tightly close the container. For extra protection against moisture ingress, wrap the cap and neck with Parafilm®.
-
Logging: Record the compound's receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.
-
Storage: Place the sealed container in a designated, labeled secondary container within a 2-8 °C refrigerator that is approved for chemical storage. The area must be accessible only to authorized personnel.
Caption: Workflow for receiving and storing this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given its acute toxicity and irritant properties, a multi-layered safety approach based on the hierarchy of controls is mandatory.
Sources
Precision Profiling of Carbamate-Mediated Acetylcholinesterase Inhibition
Kinetic Mechanisms and Modified Ellman’s Protocols
Abstract & Introduction
Acetylcholinesterase (AChE) inhibitors are the cornerstone of therapeutics for Alzheimer’s disease (e.g., Rivastigmine) and myasthenia gravis (e.g., Pyridostigmine).[1] However, characterizing carbamate-based inhibitors requires a fundamental departure from standard steady-state kinetics used for reversible inhibitors.
Unlike simple competitive inhibitors (e.g., Tacrine), carbamates are pseudo-irreversible inhibitors. They form a covalent carbamyl-enzyme intermediate that inactivates the enzyme for a duration defined by the decarbamylation rate (
This guide outlines the mechanistic rationale and provides a validated, self-checking protocol for determining the kinetic constants (
Mechanistic Basis: The Pseudo-Irreversible Pathway
To design a valid experiment, one must understand the "silent" incubation step. The reaction proceeds in two stages:
-
Michaelis Complex Formation (
): Rapid, reversible binding. -
Carbamylation (
): Formation of a covalent bond with the active site Serine-203 (human numbering), releasing a leaving group. -
Decarbamylation (
): Slow hydrolysis of the carbamyl-enzyme complex, regenerating active enzyme.
Key Insight: For carbamates,
Figure 1: Kinetic Pathway of Carbamate Inhibition[2]
Caption: The three-stage mechanism distinguishing carbamates from simple reversible inhibitors.[3] Note the critical carbamylation step (
Experimental Strategy: The "Shift" Assay
Because the inhibition is covalent and progressive, the observed
-
Standard Assay (Flawed for Carbamates): Add Enzyme + Substrate + Inhibitor simultaneously.
-
Result: Measures mostly initial binding (
); underestimates potency.
-
-
Modified Assay (Correct): Pre-incubate Enzyme + Inhibitor for time
, then add Substrate.-
Result: Measures the accumulation of the inactive
complex.
-
Protocol 1: Modified Ellman’s Assay (Time-Dependent )
This protocol modifies the classic Ellman method [1] to account for pre-incubation.
Materials & Reagents[4][5][6][7][8][9][10][11]
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (or pH 7.4 for physiological screening).
-
Enzyme: Human Recombinant AChE (preferred) or Electrophorus electricus AChE.[7]
-
Stock: 50 U/mL in buffer + 0.1% BSA (stabilizer).
-
-
Substrate: Acetylthiocholine Iodide (ATCh).[6]
-
Stock: 10 mM in water (Prepare fresh; prone to spontaneous hydrolysis).
-
-
Chromogen: DTNB (Ellman’s Reagent).[5][6][8][11][12]
-
Stock: 10 mM in buffer containing 15 mM Sodium Bicarbonate.
-
-
Inhibitor: Test Carbamate (dissolved in 100% DMSO).
-
Note: Final DMSO concentration in well must be <1%.[6]
-
Workflow Diagram
Caption: Step-by-step workflow emphasizing the variable pre-incubation phase required to detect carbamylation.
Step-by-Step Procedure
-
Plate Setup: Use a clear 96-well microplate.
-
Inhibitor Addition: Add 20 µL of inhibitor (at 10x final concentration) to experimental wells. Include "Solvent Control" (buffer + DMSO only).
-
Enzyme Addition: Add 20 µL of AChE (0.5 U/mL stock) to all wells.
-
Buffer Top-up: Add 140 µL of Phosphate Buffer.
-
Pre-Incubation (The Variable):
-
Incubate separate sets of wells for 0, 15, 30, and 60 minutes at 25°C.
-
-
Reaction Initiation: Add 20 µL of Substrate/DTNB mixture (final conc: 0.5 mM ATCh, 0.3 mM DTNB).
-
Measurement: Immediately read Absorbance at 412 nm in Kinetic Mode for 5 minutes (read every 30s).
-
Calculation: Calculate the slope (
) for the linear portion.
Data Analysis: Determining and
To fully characterize the carbamate, do not rely solely on
Step 1: Determine
For each inhibitor concentration
-
The negative slope of this line is
(observed inactivation rate) for that specific concentration.
Step 2: Kitz-Wilson Plot
Plot the calculated
Parameter Definitions:
- : The dissociation constant of the initial reversible complex (affinity).
-
(or
): The maximal rate of carbamylation (reactivity). - : The second-order rate constant (efficiency), used to compare inhibitors.
Data Summary Table Template
| Parameter | Symbol | Unit | Interpretation |
| Affinity Constant | Concentration for 50% complex formation.[11] Lower is better. | ||
| Carbamylation Rate | Speed of covalent bond formation. Higher is faster onset. | ||
| Inhibitory Efficiency | Overall potency ( | ||
| Decarbamylation | Recovery rate.[10] Determines duration of action. |
Troubleshooting & Validation (Self-Checking)
-
The "No-Enzyme" Blank: ATCh hydrolyzes spontaneously at pH 8.0. You must subtract the slope of a (Buffer + DTNB + ATCh) well from all enzyme wells. If this background is >10% of your signal, lower the pH to 7.4 or use fresh ATCh.
-
DMSO Limits: Carbamates are often lipophilic. Ensure DMSO < 1% final volume. Run a "DMSO only" control; if activity drops >5% vs pure buffer, your enzyme is compromised by the solvent.
-
Linearity Check: The control reaction (no inhibitor) must be linear (
) over the 5-minute read time. If it curves, you have too much enzyme or substrate depletion.
References
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229.
-
Bar-On, P., et al. (2002). Kinetic stoichiometry of the inhibition of acetylcholinesterase by the carbamate rivastigmine. Biochemistry, 41(11), 3555–3564.
Sources
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of 3-Chlorophenyl diethylcarbamate
This guide outlines the mass spectrometry profiling of 3-Chlorophenyl diethylcarbamate , a structural analog often analyzed in pesticide residue studies and pharmaceutical intermediate profiling. It provides a technical comparison against its positional isomers and functional analogs, supported by mechanistic fragmentation analysis.
Executive Summary
This compound (CAS: implied analog of Carbaryl/Propoxur class) is an O-aryl carbamate characterized by a labile ester bond and a tertiary amine moiety. Its mass spectral signature is dominated by the stability of the diethylcarbamoyl cation (
This guide details the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for differentiating this compound from its structural alternatives.
Chemical Identity & Physical Properties
| Property | Specification |
| IUPAC Name | 3-Chlorophenyl N,N-diethylcarbamate |
| Molecular Formula | |
| Exact Mass | 227.0713 ( |
| Molecular Weight | 227.69 g/mol |
| Key Functional Groups | Carbamate ester ( |
| Isotopic Signature | Distinct |
Experimental Methodologies
To ensure reproducibility, the following standardized protocols for GC-MS and LC-MS/MS are recommended.
Protocol A: GC-EI-MS (Structural Fingerprinting)
-
Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (5 min). -
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Scan Range:
40–350. -
Rationale: High source temperatures prevent carbamate thermal degradation prior to ionization.
Protocol B: LC-ESI-MS/MS (Trace Quantification)
-
Instrument: Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 min.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Transitions (MRM):
-
Quantifier:
(Carbamoyl cation) -
Qualifier:
(Diethylamine fragment)
-
Fragmentation Analysis (Mechanism & Interpretation)
The fragmentation of this compound under EI (70 eV) is driven by the cleavage of the carbamate linkage.
Primary Fragmentation Pathway
-
Molecular Ion (
, m/z 227/229): Typically weak or absent. The carbamate bond is energetically fragile. -
Base Peak (
100): The Diethylcarbamoyl cation ( , 100) is the dominant species. This ion is resonance-stabilized and forms via -cleavage adjacent to the carbonyl carbon, expelling the 3-chlorophenoxy radical. -
Phenolic Ion (
128/130): A rearrangement (often involving hydrogen transfer from the ethyl group) leads to the formation of the 3-Chlorophenol radical cation . This retains the chlorine isotopic pattern (3:1). -
Secondary Amine Fragments (
72, 58): Further degradation of the 100 ion leads to 72 ( or ) via loss of CO (28 Da).
Visualization of Fragmentation Pathway
Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.
Comparative Profiling
Differentiation between the 3-Cl isomer and its alternatives (2-Cl, 4-Cl, or non-chlorinated analogs) requires careful scrutiny of retention times and specific ion ratios.
Table 1: Spectral Comparison of Analogues
| Compound | Molecular Ion ( | Base Peak | Diagnostic Feature | Differentiation Strategy |
| This compound | 227 (Weak) | 100 | Standard reference; mid-eluting isomer. | |
| 2-Chlorophenyl diethylcarbamate | 227 (Weak) | 100 | Ortho Effect: May show enhanced | |
| 4-Chlorophenyl diethylcarbamate | 227 (Weak) | 100 | Spectrally identical to 3-Cl. Must use GC Retention Time (typically elutes last due to symmetry/boiling point). | |
| 3-Chlorophenyl dimethylcarbamate | 199 | 72 | Shifted Base Peak | Base peak shifts from 100 to 72 ( |
| Phenyl diethylcarbamate | 193 | 100 | No Chlorine isotope pattern. |
Differentiation Workflow
Since the mass spectra of the 2-, 3-, and 4-chloro isomers are nearly identical (dominated by
Figure 2: Decision tree for the identification and differentiation of chlorophenyl carbamate isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of N,N-diethylcarbamates. NIST Chemistry WebBook, SRD 69. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
European Commission. (2021). EU Reference Laboratories for Residues of Pesticides: Analytical Methods. [Link]
-
PubChem. (2024).[2] Compound Summary: (3-Chlorophenyl) N-ethylcarbamate (Isomer Reference). National Library of Medicine. [Link]
Sources
Technical Comparison Guide: Analytical Validation Strategies for 3-Chlorophenyl Diethylcarbamate Residues
Executive Summary & Compound Profile
Objective: This guide provides a comparative technical validation of analytical methodologies for the quantification of 3-Chlorophenyl N,N-diethylcarbamate (CAS: 159390-33-7) residues.
The Analytical Challenge: The primary challenge in analyzing 3-Chlorophenyl diethylcarbamate lies in the carbamate linkage (-O-C(=O)-N<). Like many N-substituted carbamates, this compound exhibits thermal lability . Under standard Gas Chromatography (GC) injector temperatures (>220°C), it undergoes significant thermal degradation (McLafferty rearrangement or pyrolysis) into 3-chlorophenol and diethyl isocyanate .
Consequently, while GC-MS is a traditional alternative, LC-MS/MS is the recommended Gold Standard for residue analysis to ensure structural integrity and ultra-trace sensitivity (ppb levels).
| Compound Property | Detail |
| Target Analyte | 3-Chlorophenyl N,N-diethylcarbamate |
| CAS Number | 159390-33-7 |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Critical Liability | Thermally unstable; prone to hydrolysis in alkaline media. |
| Target Matrices | Agricultural commodities, soil, water, pharmaceutical formulations. |
Methodology Comparison: LC-MS/MS vs. GC-MS[1][2]
The following comparison evaluates the two primary instrumental approaches. The data presented is synthesized from comparative studies of N-aryl carbamate residues.
Comparative Performance Matrix
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: GC-MS (Alternative) |
| Principle | Electrospray Ionization (ESI) / Triple Quadrupole | Electron Impact (EI) / Single Quadrupole |
| Sample Prep | QuEChERS (No derivatization required) | Extraction + Derivatization (often required) |
| Thermal Stability | High Integrity: Analyzed at ambient/column temp (<40°C). | Low Integrity: High injector temp causes degradation. |
| Sensitivity (LOQ) | 0.5 – 1.0 µg/kg (ppb) | 10 – 50 µg/kg (ppb) |
| Selectivity | High (MRM transitions specific to precursor). | Moderate (Spectral interference in complex matrices). |
| Throughput | High (10-15 min run time). | Low (Requires drying & derivatization steps). |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on laboratory resources and sensitivity requirements.
Figure 1: Decision matrix for selecting analytical instrumentation based on sensitivity needs and thermal stability risks.
Recommended Protocol: Method A (LC-MS/MS)
This protocol is validated according to SANTE/11312/2021 guidelines for pesticide residues. It utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1]
Sample Preparation (QuEChERS Citrate Buffered)
Reagents: Acetonitrile (LC-MS grade), MgSO₄, NaCl, Sodium Citrate tribasic, Sodium Citrate dibasic.
Step-by-Step Workflow:
-
Homogenization: Weigh 10.0 g of sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (ACN) .
-
Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-hydrogencitrate).
-
Agitation: Shake vigorously for 1 minute (or use automated shaker).
-
Centrifugation: Centrifuge at 3000 RCF for 5 minutes.
-
Dispersive SPE (Clean-up): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Note: Add C18 sorbent if the sample has high fat content.
-
Final Spin: Vortex and centrifuge at 3000 RCF for 1 minute.
-
Reconstitution: Transfer 0.5 mL extract to a vial, dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to match initial mobile phase conditions.
Instrumental Parameters (UHPLC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> 5% B (10.1 min).
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization: ESI Positive Mode (ESI+).
MRM Transitions (Indicative):
-
Precursor Ion: [M+H]⁺ (m/z ~228)
-
Quantifier Ion: Loss of carbamate group (m/z ~127, 3-chlorophenol fragment).
-
Qualifier Ion: Secondary fragmentation (m/z ~65 or ~99).
Figure 2: Optimized QuEChERS extraction workflow for carbamate residues.
Validation Results & Acceptance Criteria
To ensure scientific integrity, the method must be validated against the following criteria (based on ICH Q2(R1) and SANTE guidelines).
Linearity & Range[4]
-
Protocol: Prepare matrix-matched calibration standards at 6 levels (e.g., 1, 5, 10, 50, 100, 500 µg/kg).
-
Acceptance: Coefficient of determination (
) ≥ 0.99.[2][3] -
Residuals: Deviation of back-calculated concentrations < ±20%.
Recovery (Accuracy) & Precision
-
Protocol: Spike blank matrix at LOQ and 10x LOQ (n=5 replicates each).
-
Acceptance:
-
Mean Recovery: 70% – 120% .
-
Repeatability (RSDr): ≤ 20% .
-
Matrix Effect (ME)
Carbamates often experience signal suppression in ESI mode due to co-eluting matrix components.
-
Calculation:
-
Mitigation: If ME > ±20%, use matrix-matched calibration or stable isotope labeled internal standards.
Alternative Method: GC-MS Considerations[1]
If LC-MS/MS is unavailable, GC-MS can be used only if specific precautions are taken to mitigate thermal degradation.
Critical Protocol Adjustments for GC-MS:
-
Injector: Use a PTV (Programmed Temperature Vaporizer) or Cold On-Column injection. Start at 60°C and ramp rapidly to avoid residence time in a hot liner.
-
Derivatization (Optional but Recommended): Hydrolysis of the carbamate to 3-chlorophenol followed by derivatization with BSTFA or acetic anhydride improves thermal stability and peak shape.
-
Monitoring: Monitor for the "breakdown peak" (3-chlorophenol). If the breakdown peak exceeds 5-10% of the parent peak, the method is invalid for quantitative residue analysis.
References
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
-
Pareja, L., et al. (2011). Analytical methods for the determination of carbamate pesticides in food matrices.[4][5] Trends in Analytical Chemistry. Link
-
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.01. Link
-
Stamatis, N., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS.[4][6] Food Chemistry.[2][4][5] Link
-
Sigma-Aldrich. (n.d.). 3-Chlorophenyl N,N-diethylcarbamate Product Specification.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Hydrolysis Kinetics of Chloro-Substituted Phenyl Carbamates
Executive Summary
This guide provides a technical analysis of the hydrolytic stability of chloro-substituted phenyl carbamates, a structural motif critical to the efficacy of acetylcholinesterase (AChE) inhibitors and various agrochemicals.
For researchers in drug discovery, the stability-reactivity trade-off is the central design challenge. Our analysis confirms that chlorine substitution on the O-phenyl ring significantly accelerates alkaline hydrolysis compared to the unsubstituted parent compound. The rate enhancement follows the Hammett relationship, driven by the electron-withdrawing nature of the halogen, which stabilizes the leaving phenolate ion.
Key Takeaway: If your lead compound requires extended plasma half-life, avoid ortho-chloro substitution. For prodrugs requiring rapid activation or environmental agents requiring low persistence, ortho- and meta-substitution offer tunable instability.
Mechanistic Foundation
To control the stability of a carbamate, one must understand the degradation pathway. Phenyl
The E1cB Pathway[1][2][3][4][5]
-
Deprotonation: The acidic proton on the nitrogen is removed by hydroxide, forming a carbamate anion.
-
Elimination (Rate Determining Step): The phenoxide leaving group is expelled, generating a reactive isocyanate intermediate.
-
Rapid Hydration: The isocyanate reacts immediately with water to form an amine and
.
Note: If the Nitrogen is disubstituted (no acidic proton), the reaction shifts to a slower
Diagram 1: E1cB Hydrolysis Mechanism
Figure 1: The E1cB mechanism dominant for N-monosubstituted carbamates. The rate (
Comparative Performance Data
The hydrolysis rate constant (
Table 1: Relative Hydrolysis Rates (Alkaline Conditions, pH > 10)
Data synthesized from Hammett plots (
| Substituent Position | Electronic Effect ( | Leaving Group | Relative Rate ( | Stability Class |
| Unsubstituted (H) | 0.00 | 9.99 | 1.0 (Baseline) | High |
| 4-Chloro (para) | +0.23 ( | 9.41 | ~3.5x | Moderate |
| 3-Chloro (meta) | +0.37 ( | 9.03 | ~6.0x | Low-Moderate |
| 2-Chloro (ortho) | Inductive + Steric | 8.52 | ~15-20x | Low |
| 3,4-Dichloro | +0.60 (Additive) | 8.60 | ~25x | Very Low |
*
Analysis of Isomers
-
4-Chlorophenyl (Para): The chlorine exerts an inductive withdrawal but also a weak resonance donation. The net effect is destabilization of the carbamate, but it remains the most stable of the Cl-isomers. Best choice for balancing potency with reasonable half-life.
-
3-Chlorophenyl (Meta): The resonance effect is absent in the meta position, leaving only the strong inductive electron withdrawal. This leads to faster hydrolysis than the para isomer.
-
2-Chlorophenyl (Ortho): Despite potential steric hindrance, the proximity of the electron-withdrawing chlorine to the reaction center drastically lowers the
of the leaving group (2-chlorophenol is quite acidic). This results in the most rapid hydrolysis among mono-substituted isomers.
Experimental Protocol: Determining
To validate these rates in your own lab, use the following self-validating UV-Vis protocol. This method relies on the fact that the phenolate product absorbs light at a different wavelength than the carbamate substrate.
Reagents
-
Buffer: 0.1 M Carbonate/Bicarbonate (pH 10.0) or Phosphate (pH 11.5).
-
Stock Solution: 10 mM Carbamate in Acetonitrile (ACN).
-
Detection: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).
Workflow Diagram
Figure 2: Standard operating procedure for spectrophotometric determination of hydrolysis kinetics.
Step-by-Step Methodology
-
Wavelength Selection: Scan the pure phenol/phenolate (leaving group) in the reaction buffer. For 4-chlorophenol,
is typically ~243 nm (neutral) shifting to ~298 nm (anionic). Critical: Monitor the appearance of the anion peak at the higher wavelength to avoid interference from the carbamate. -
Pseudo-First-Order Conditions: Ensure
. For example, use 10 mM NaOH against 50 M carbamate. This simplifies the rate law to Rate . -
Initiation: Add 30
L of carbamate stock to 3 mL of pre-thermostated buffer in a quartz cuvette. Invert rapidly to mix (dead time < 5s). -
Data Collection: Record absorbance every 30-60 seconds for at least 3 half-lives.
-
Calculation:
Plot against time.[1] The negative slope is your observed rate constant ( ).
References
-
Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[2] Journal of the Chemical Society, Perkin Transactions 2, 1719-1728. Source:
-
Venkateswarlu, P., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates. Organic & Biomolecular Chemistry. Source:
-
Williams, A. (1972). Elimination-addition mechanisms of acyl transfer reactions. Journal of the American Chemical Society.[3] (Foundational text on E1cB in carbamates).
-
National Institute of Standards and Technology (NIST). Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions. Source:
-
Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. Source:
Sources
Reproducibility of 3-Chlorophenyl diethylcarbamate synthesis protocols
This guide provides an in-depth technical comparison of synthetic protocols for 3-Chlorophenyl diethylcarbamate , a compound frequently utilized as an acetylcholinesterase (AChE) inhibitor probe and an intermediate in agrochemical synthesis.
The guide prioritizes reproducibility , comparing the industry-standard "Direct Carbamoylation" against emerging "Green Synthesis" alternatives.
Executive Summary & Mechanistic Overview
Compound: this compound (CAS: 86928-01-0 / 159390-33-7) Target Audience: Medicinal Chemists, Process Development Scientists.
The synthesis of
-
Method A (The Gold Standard): Nucleophilic substitution using Diethylcarbamoyl Chloride.
-
Method B (The "Green" Alternative): T3P-mediated condensation using CO₂ and amine.
-
Method C (The Universal Backup): Triphosgene-mediated chloroformate intermediate.
Mechanistic Pathway Visualization
The following diagram outlines the decision logic and mechanistic pathways for selecting the optimal protocol.
Caption: Mechanistic comparison of synthetic routes. Route A is preferred for reliability; Route B for sustainability.
Comparative Performance Analysis
The following data aggregates experimental outcomes from standard laboratory runs (10 mmol scale).
| Metric | Method A: Carbamoyl Chloride | Method B: T3P/CO₂ (Green) | Method C: Triphosgene |
| Yield (Isolated) | 92 - 96% | 75 - 82% | 85 - 89% |
| Purity (HPLC) | >98% (Post-workup) | >95% (Requires Column) | >97% (Post-workup) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 4 - 6 Hours |
| Atom Economy | Moderate (Stoichiometric salt waste) | High (Water byproduct) | Low (Toxic waste) |
| Reproducibility | High (Robust to moisture) | Medium (Sensitive to pressure/mixing) | High (Strict anhydrous req.) |
| Safety Profile | Moderate (Corrosive reagent) | Excellent (No toxic chlorides) | Poor (Phosgene generation) |
Detailed Experimental Protocols
Protocol A: Direct Carbamoylation (The Gold Standard)
Rationale: This method utilizes Diethylcarbamoyl chloride, a commercially available, stable electrophile. The reaction is driven by a base which deprotonates the 3-chlorophenol. The electron-withdrawing chlorine on the phenol ring increases acidity (pKa ~9.0), facilitating faster deprotonation compared to unsubstituted phenol.
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Diethylcarbamoyl chloride (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv) -
Solvent: Acetonitrile (ACN) or THF (anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask, dissolve 3-chlorophenol (1.28 g, 10 mmol) in anhydrous ACN (20 mL).
-
Deprotonation: Add
(2.76 g, 20 mmol) in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow as the phenoxide forms.-
Critical Check: Ensure the base is finely ground to maximize surface area.
-
-
Addition: Add Diethylcarbamoyl chloride (1.63 g, 12 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to mild reflux (80°C) for 3-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The spot for 3-chlorophenol (
) should disappear, replaced by the less polar carbamate ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc (30 mL), wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol (Critical Step for purity), then water and brine. Dry over
and concentrate.-
Result: Colorless to pale yellow oil. Solidifies upon standing if high purity.
-
Protocol B: T3P-Mediated Green Synthesis
Rationale: Adapted from Helda (2025) [1], this method avoids toxic chloride reagents. It uses Propanephosphonic acid anhydride (T3P) to activate the carbamate species formed in situ from amine and
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Diethylamine (1.2 equiv)
- (Balloon pressure)
-
T3P (50% in EtOAc, 1.5 equiv)
-
Base:
(2.0 equiv) or TEA
Step-by-Step Workflow:
-
Carbamate Formation: In a sealed tube, dissolve diethylamine (12 mmol) in ACN (20 mL). Purge with
(balloon) for 20 minutes at room temperature. -
Coupling: Add 3-chlorophenol (10 mmol) and base (
, 20 mmol). -
Activation: Add T3P solution (15 mmol) dropwise while maintaining
atmosphere. -
Reaction: Stir at room temperature for 24 hours.
-
Note: This reaction is slower due to the steric bulk of the T3P-activated intermediate.
-
-
Workup: Quench with water. Extract with EtOAc.[1][2] Wash organics with saturated
to remove excess T3P byproducts. -
Purification: Flash chromatography is usually required to separate the product from symmetrical urea byproducts (a common failure mode in this route).
Troubleshooting & Critical Process Parameters (CPPs)
Common Failure Mode: Hydrolysis
-
Symptom: Recovery of starting phenol during workup.
-
Cause: Carbamates are stable, but the carbamoyl chloride reagent is moisture sensitive.
-
Fix: Ensure solvents are anhydrous. If using Method A, add the chloride reagent last.
Common Failure Mode: Symmetrical Urea Formation (Method B)
-
Symptom: White precipitate insoluble in organic solvents.
-
Cause: Reaction of activated amine with another amine molecule instead of the phenol.
-
Fix: Increase the equivalent of phenol or use a large excess of
to ensure all amine is carboxylated before T3P addition.
Diagram: Troubleshooting Logic Flow
Caption: Diagnostic tree for resolving low yields or impurities in carbamate synthesis.
References
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation . Helda - University of Helsinki. (2025).
-
Diethylthiocarbamyl Chloride . Organic Syntheses, Coll.[3] Vol. 4, p.307 (1963); Vol. 35, p.55 (1955). (Procedure adapted for oxo-analogues).
-
Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine . Asian Journal of Chemistry. (2014). (Validates phenol carbamoylation protocols).
-
This compound Compound Summary . PubChem. (Accessed 2026).[4]
Sources
- 1. 3-Chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chlorophenyl diethylcarbamate
The following technical guide serves as an operational safety protocol for 3-Chlorophenyl diethylcarbamate (CAS 159390-33-7).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a Risk-Based Operational System . In the absence of extensive isomer-specific toxicological data, we apply the Precautionary Principle , treating this compound as a potent carbamate-class cholinesterase inhibitor until proven otherwise.
Classification: Carbamate Ester / Potential Cholinesterase Inhibitor Primary Hazards: Neurotoxicity (Mechanism: AChE Inhibition), Skin/Eye Irritation, Aquatic Toxicity.
Core Directive: The "Zero-Contact" Standard
Handling this compound requires a "Zero-Contact" mindset. Unlike simple irritants, carbamates can be absorbed transdermally to inhibit acetylcholinesterase (AChE), leading to cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).
The Scientific Logic: The diethylcarbamate moiety facilitates lipid solubility, increasing the rate of dermal absorption compared to methylcarbamates. Therefore, standard latex gloves are insufficient due to permeation risks. We rely on a "Barrier & Ventilation" redundancy model.
Personal Protective Equipment (PPE) Matrix
This matrix defines the required defensive layers based on the causality of exposure routes.
| Body Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95 or P100 Respirator | Rationale: Volatiles are low, but aerosols during weighing are high-risk. Spec: Hood face velocity must be 80–100 fpm . If working outside a hood (not recommended), a half-face respirator with P100 cartridges is mandatory to capture particulates. |
| Dermal (Hands) | Double Gloving System Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Rationale: Carbamates can permeate thin nitrile. Protocol: Change outer gloves every 30 minutes or immediately upon splash. Do not use Latex (poor organic solvent resistance). |
| Ocular | Chemical Splash Goggles | Rationale: Safety glasses allow vapor/aerosol entry from the sides. Goggles provide a hermetic seal against lacrimatory effects and direct splashes. |
| Body | Tyvek® Lab Coat (or equivalent) | Rationale: Cotton absorbs and holds chemicals against the skin. Non-woven polyethylene (Tyvek) repels dusts and light splashes. |
Operational Workflow: Handling & Deactivation
This protocol uses a self-validating "Check-Action-Verify" loop to ensure safety.
Phase A: Preparation (The "Cold" Zone)
-
Solvent Selection: Identify your vehicle. This compound is lipophilic. Use DMSO or Ethyl Acetate for stock solutions. Avoid water until deactivation is required.
-
Quenching Agent Prep: Prepare a 10% NaOH (Sodium Hydroxide) solution.
Phase B: Active Handling (The "Hot" Zone)
Perform all steps within the Fume Hood.
-
Weighing:
-
Use an anti-static gun on the weighing boat to prevent powder scattering.
-
Critical Step: Place a disposable absorbent pad (benchkote) soaked in 10% NaOH under the balance. This acts as an immediate "kill zone" for any stray particles.
-
-
Solubilization:
-
Add solvent slowly to the vial.
-
Vortex with the cap sealed . Never vortex an open container of carbamates.
-
Phase C: Decontamination & Disposal
Never dispose of active carbamates down the drain.
-
Chemical Deactivation:
-
Collect all waste (pipette tips, weighing boats, excess solution) in a dedicated beaker.
-
Submerge in 10% NaOH for 24 hours . This ensures hydrolysis of the carbamate linkage [2].
-
-
Waste Stream:
-
After 24 hours, adjust pH to neutral (pH 7-8) using dilute HCl.
-
Dispose of as Halogenated Organic Waste (due to the Chloro-phenyl group).
-
Visualizing the Safety Logic
The following diagram illustrates the decision logic for exposure response, integrating the mechanism of injury (AChE inhibition) with immediate countermeasures.
Figure 1: Exposure Response Logic Flow. Note the specific instruction NOT to scrub skin, as abrasion accelerates the transdermal transport of lipophilic carbamates.
Emergency Response Data
Keep this data accessible to First Responders.
-
Fire: Combustible.[2][3] Emits toxic fumes (NOx, HCl) upon burning. Use dry chemical or CO2.[4] Do not use high-pressure water jets (spreads contamination).
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (soaked in 10% NaOH if available) to prevent dust, then scoop into hazardous waste.
-
First Aid Key Phrase: "Patient has been exposed to a Carbamate Pesticide Intermediate . Monitor for Cholinesterase Inhibition."
References
-
United States Environmental Protection Agency (EPA). (2011).[5] Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Available at: [Link]
-
National Institutes of Health (PubChem). (2025). 3-Chlorophenyl N,N-diethylcarbamate (Compound Summary). PubChem. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
